molecular formula C16H12F3NO4S2 B2709902 N-((5-(thiophen-3-yl)furan-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034440-28-1

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2709902
CAS No.: 2034440-28-1
M. Wt: 403.39
InChI Key: IUGWCCVVURZCHM-UHFFFAOYSA-N
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Description

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a furan ring, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene-furan intermediate: This step involves the coupling of a thiophene derivative with a furan derivative under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

    Introduction of the trifluoromethoxy group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate reagents like trifluoromethoxide salts.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiol or alcohol derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or alcohol derivatives.

Scientific Research Applications

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    N-((5-(thiophen-3-yl)furan-2-yl)methyl)-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    N-((5-(thiophen-3-yl)furan-2-yl)methyl)-4-chlorobenzenesulfonamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in N-((5-(thiophen-3-yl)furan-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide imparts unique electronic properties and increased lipophilicity, which can enhance its biological activity and stability compared to similar compounds.

Properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO4S2/c17-16(18,19)24-12-1-4-14(5-2-12)26(21,22)20-9-13-3-6-15(23-13)11-7-8-25-10-11/h1-8,10,20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGWCCVVURZCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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